![molecular formula C11H10N4O2 B2634266 6-methoxy-N-(pyridin-4-yl)pyridazine-3-carboxamide CAS No. 1251576-55-2](/img/structure/B2634266.png)
6-methoxy-N-(pyridin-4-yl)pyridazine-3-carboxamide
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Overview
Description
The compound “6-methoxy-N-(pyridin-4-yl)pyridazine-3-carboxamide” is a derivative of pyridazine . Pyridazine derivatives have been found to exhibit a wide range of pharmacological activities .
Synthesis Analysis
The synthesis of pyridazine derivatives has been reported in various studies . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis
The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . The carbonyl functional groups are antiperiplanar, and the molecule features intermolecular hydrogen bonding .Chemical Reactions Analysis
The pyridazine ring is endowed with unique physicochemical properties that can render it an attractive heterocycle for drug design . It can be deployed as a replacement for homologous azines and azoles, either as a scaffolding element or a pharmacophoric moiety .Physical And Chemical Properties Analysis
The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties contribute to unique applications in molecular recognition .Scientific Research Applications
ROCK2 Inhibitor
The compound has been identified as a potent and isoform selective ROCK2 inhibitor . ROCK1 and ROCK2 are highly homologous isoforms, but they have distinct different functions. The development of isoform selective ROCK inhibitors will pave new roads for the treatment of various diseases .
Alzheimer’s Disease Treatment
Selective inhibition of ROCK2 has been suggested to have wide applications in treating Alzheimer’s disease . This is because the cellular processes affected by ROCK2 can result in different biological effects on physiological and pathological processes .
Parkinson’s Disease Treatment
Similar to Alzheimer’s, the selective inhibition of ROCK2 has potential applications in the treatment of Parkinson’s disease . This is due to the role of ROCK2 in cellular processes that can affect physiological and pathological processes .
Molecular Recognition
The pyridazine ring in the compound is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity . These properties contribute to unique applications in molecular recognition .
Drug Discovery and Development
The inherent polarity, low cytochrome P450 inhibitory effects and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development . The recent approvals of the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib represent the first examples of FDA-approved drugs that incorporate a pyridazine ring .
Candidate Optimization in Drug Design
The pyridazine ring can be an attractive heterocycle for drug design, advocated as a less lipophilic and advantageous substitute for the ubiquitous phenyl ring or deployed as a replacement for homologous azines and azoles . Its potential in drug discovery is illustrated through applications that take advantage of the inherent physicochemical properties as an approach to solving challenges associated with candidate optimization .
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It’s worth noting that the molecular interactions of similar compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .
Safety and Hazards
Future Directions
The pyridazine ring and its derivatives have shown potential in drug discovery and development . The recent approvals of the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib represent the first examples of FDA-approved drugs that incorporate a pyridazine ring . This suggests that there may be further opportunities for the development of new drugs based on the pyridazine ring and its derivatives.
properties
IUPAC Name |
6-methoxy-N-pyridin-4-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c1-17-10-3-2-9(14-15-10)11(16)13-8-4-6-12-7-5-8/h2-7H,1H3,(H,12,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUBDTATIQIXEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C(=O)NC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-(pyridin-4-yl)pyridazine-3-carboxamide |
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